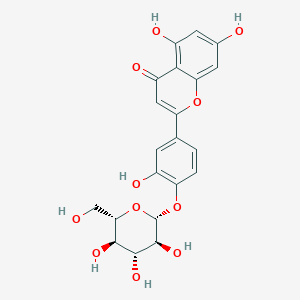
Juncein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juncein is a flavonoid glycoside isolated from the leaves of the plant Callicarpa nudiflora, which belongs to the family Verbenaceae. This compound is known for its various biological activities, including antimicrobial, anti-inflammatory, and hemostatic properties. This compound is one of the several flavonoids that contribute to the medicinal value of Callicarpa nudiflora, which has been used in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of juncein typically involves the extraction from plant material rather than synthetic chemical routes. The leaves of Callicarpa nudiflora are collected, dried, and then subjected to solvent extraction. The process involves the following steps:
Extraction: The dried leaves are reflux-extracted with 70% ethanol.
Partitioning: The ethanol extract is evaporated under vacuum to yield a residue, which is then partitioned with petroleum ether, ethyl acetate, and n-butanol successively.
Chromatography: The ethyl acetate fraction is subjected to column chromatography using silica gel and Sephadex LH-20 to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves:
Bulk Extraction: Large quantities of dried leaves are extracted using industrial-scale reflux extractors.
Fractionation: The crude extract is fractionated using large-scale partitioning techniques.
Purification: High-performance liquid chromatography (HPLC) or preparative chromatography is used to purify this compound from other flavonoids and impurities.
Chemical Reactions Analysis
Types of Reactions: Juncein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of methylated or acetylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Methylation can be achieved using methyl iodide in the presence of a base, while acetylation can be done using acetic anhydride.
Major Products:
Oxidation Products: Quinones and other oxidized flavonoid derivatives.
Reduction Products: Dihydroflavonoids.
Substitution Products: Methylated and acetylated flavonoid derivatives.
Scientific Research Applications
Juncein has a wide range of scientific research applications:
Chemistry: this compound is studied for its structural properties and reactivity, contributing to the understanding of flavonoid chemistry.
Biology: It is investigated for its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: this compound is explored for its potential therapeutic effects, such as wound healing, anti-cancer, and cardiovascular benefits.
Industry: The compound is used in the development of natural health products and cosmetics due to its bioactive properties.
Mechanism of Action
Juncein can be compared with other flavonoid glycosides such as luteoloside and dracocephaloside:
Luteoloside: Similar to this compound, luteoloside has anti-inflammatory and antioxidant properties but differs in its specific molecular structure and potency.
Dracocephaloside: This compound shares antimicrobial and anti-inflammatory activities with this compound but has a distinct glycoside moiety.
Uniqueness of this compound: this compound’s unique combination of biological activities and its specific structural features make it a valuable compound for research and potential therapeutic applications.
Comparison with Similar Compounds
- Luteoloside
- Dracocephaloside
- Apigenin
- Luteolin
Juncein stands out due to its specific glycoside structure and the range of biological activities it exhibits, making it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m0/s1 |
InChI Key |
UHNXUSWGOJMEFO-RQUKQETFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


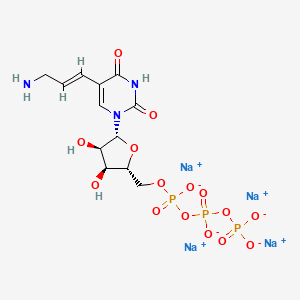


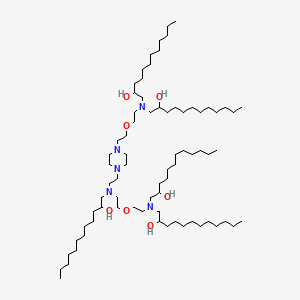
![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
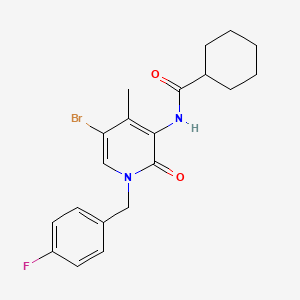
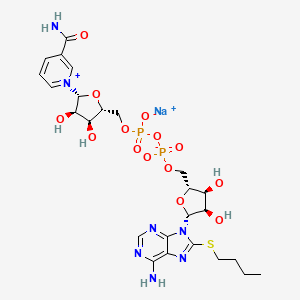
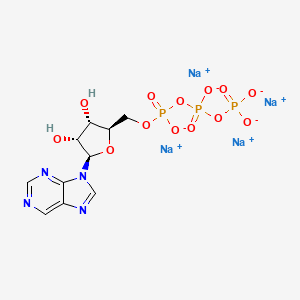
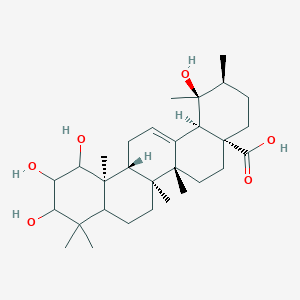

![(1S,9R,10S,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855769.png)
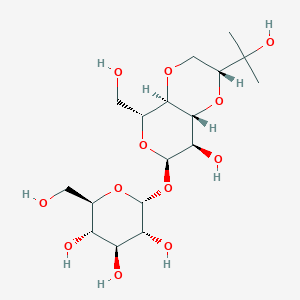
![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)
